TRIFLUOROACETILACETONATO DE INDIO(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indium trifluoroacetylacetonate is an organometallic compound with the chemical formula In(CF3COCHCOCH3)3. It is a white powder with a molecular weight of 574.06 g/mol . This compound is known for its use as a precursor in various chemical processes, particularly in the deposition of thin films and in the synthesis of other indium-containing compounds .

Aplicaciones Científicas De Investigación

Indium trifluoroacetylacetonate has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

The compound is primarily used for research and development purposes , and its specific biological targets are still under investigation.

Mode of Action

As a complex of Indium, it may interact with biological systems in a manner similar to other Indium compounds

Biochemical Pathways

Indium compounds have been studied in the context of various biochemical processes , but the specific pathways influenced by Indium Trifluoroacetylacetonate remain to be determined.

Result of Action

It is known that some Indium compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation

Action Environment

It is recommended that the compound be stored in a well-ventilated place and kept in a tightly closed container

Métodos De Preparación

Indium trifluoroacetylacetonate can be synthesized through several methods. One common synthetic route involves the reaction of indium chloride (InCl3) with trifluoroacetylacetone (CF3COCH2COCH3) in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions . The product is then purified through recrystallization.

Industrial production methods for indium trifluoroacetylacetonate often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Análisis De Reacciones Químicas

Indium trifluoroacetylacetonate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert indium trifluoroacetylacetonate to lower oxidation state indium compounds.

Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands, leading to the formation of different indium complexes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Indium trifluoroacetylacetonate can be compared with other similar compounds, such as:

Indium acetylacetonate (In(acac)3): This compound is similar in structure but lacks the trifluoromethyl groups, which can affect its volatility and reactivity.

Indium hexafluoroacetylacetonate (In(hfac)3): This compound has hexafluoromethyl groups, making it more volatile and suitable for certain deposition processes.

Thulium trifluoroacetylacetonate (Tm(tfaa)3): A similar compound with thulium instead of indium, used in similar applications but with different properties due to the metal center.

Indium trifluoroacetylacetonate is unique due to its balance of volatility and stability, making it an excellent precursor for thin film deposition and other applications.

Propiedades

Número CAS |

15453-87-9 |

|---|---|

Fórmula molecular |

C15H12F9InO6 |

Peso molecular |

574.059 |

Nombre IUPAC |

(Z)-4-bis[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one |

InChI |

InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b3*3-2-; |

Clave InChI |

JSFSIUKMFCYGBL-IQMQLBNYSA-K |

SMILES |

CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C |

Origen del producto |

United States |

Q1: How does Indium Trifluoroacetylacetonate contribute to the formation of Indium Tin Oxide (ITO) films in the Atmospheric Pressure Plasma Deposition (APPD) process?

A1: Indium Trifluoroacetylacetonate serves as a precursor material in the APPD process. When subjected to the plasma environment along with other precursors like tin trifluoroacetylacetonate, it undergoes decomposition. This decomposition leads to the formation of reactive species, including indium and oxygen ions. These ions then deposit onto the substrate, ultimately forming the desired ITO film [].

Q2: What is the impact of post-deposition annealing on ITO films produced using Indium Trifluoroacetylacetonate?

A2: While ITO films deposited using Indium Trifluoroacetylacetonate at 300°C exhibit good transparency, their conductivity needs improvement. Post-deposition annealing in an oxygen atmosphere at 400°C is employed to enhance the electrical properties. Although this annealing process doesn't significantly reduce the carbon content originating from the precursor, it does lead to a decrease in fluorine content and the initiation of crystallization within the film, as observed through XRD analysis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

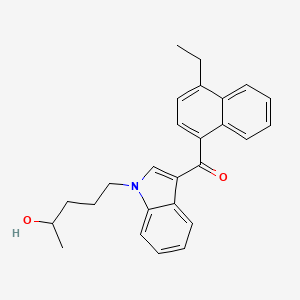

![(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B580039.png)

![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)

![4-[4-(2-Hydroxypropoxy)phenoxy]phenol](/img/structure/B580057.png)